molecular formula C42H68O14 B2421317 Hederoside F CAS No. 73907-85-4

Hederoside F

Cat. No.: B2421317
CAS No.: 73907-85-4
M. Wt: 796.992
InChI Key: WCMJLEULXWUCRF-QGHRCVSFSA-N
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Description

Hederoside F is a complex organic compound with a molecular formula of C42H68O14. This compound is known for its intricate structure, which includes multiple glucopyranosyl groups and a hydroxyolean-12-en-28-oic acid backbone. It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hederoside F typically involves multiple steps, starting from oleanolic acid. The key steps include:

    Glycosylation: The introduction of glucopyranosyl groups to the oleanolic acid backbone. This is usually achieved through glycosylation reactions using glucopyranosyl donors and appropriate catalysts.

    Hydroxylation: The addition of hydroxyl groups at specific positions on the oleanolic acid structure. This step often requires the use of oxidizing agents under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Hederoside F can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or convert them to other functional groups.

    Substitution: The glucopyranosyl groups can be substituted with other sugar moieties or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Catalysts: Acidic or basic catalysts for glycosylation and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

Hederoside F has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying glycosylation reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as diabetes, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Hederoside F involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including:

    Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant Pathways: Scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.

    Anticancer Pathways: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound from which NCGC00385302-01_C42H68O14 is derived. It shares a similar triterpenoid structure but lacks the glucopyranosyl groups.

    Ursolic Acid: Another triterpenoid with a structure similar to oleanolic acid but with different functional groups.

    Glycyrrhizic Acid: A triterpenoid saponin with glucuronic acid moieties instead of glucopyranosyl groups.

Uniqueness

Hederoside F is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-37(2)13-15-42(36(51)52)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(39(4,20-45)25(38)9-12-41(26,40)6)55-35-33(31(49)29(47)24(19-44)54-35)56-34-32(50)30(48)28(46)23(18-43)53-34/h7,22-35,43-50H,8-20H2,1-6H3,(H,51,52)/t22-,23+,24+,25?,26?,27-,28+,29+,30-,31-,32+,33+,34-,35-,38-,39-,40+,41+,42-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJLEULXWUCRF-QGHRCVSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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